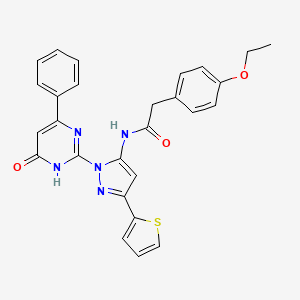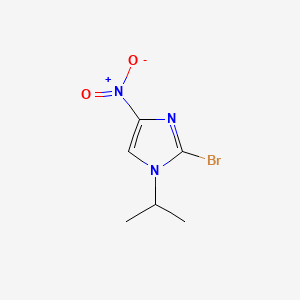
(S)-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole is a chemical compound with a unique structure that includes both chlorine and iodine atoms attached to a pyrazole ring
Méthodes De Préparation
The synthesis of (S)-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the chlorine and iodine atoms: This step involves the selective halogenation of the pyrazole ring using reagents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl).
Attachment of the (1-methoxypropan-2-yl) group: This can be done through an alkylation reaction using an appropriate alkyl halide in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
(S)-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with potassium permanganate (KMnO4) can yield a pyrazole derivative with additional oxygen-containing functional groups.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. This involves the use of palladium catalysts and boronic acids.
Applications De Recherche Scientifique
(S)-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (S)-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but they often include key enzymes and receptors involved in metabolic and signaling pathways.
Comparaison Avec Des Composés Similaires
(S)-4-Chloro-5-iodo-1-(1-methoxypropan-2-yl)-1H-pyrazole can be compared with other halogenated pyrazole derivatives, such as:
4-Chloro-1H-pyrazole: Lacks the iodine atom and the (1-methoxypropan-2-yl) group, making it less versatile in certain applications.
5-Iodo-1H-pyrazole: Lacks the chlorine atom and the (1-methoxypropan-2-yl) group, which may affect its reactivity and biological activity.
1-(1-Methoxypropan-2-yl)-1H-pyrazole:
The presence of both chlorine and iodine atoms, along with the (1-methoxypropan-2-yl) group, makes this compound unique and valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H10ClIN2O |
|---|---|
Poids moléculaire |
300.52 g/mol |
Nom IUPAC |
4-chloro-5-iodo-1-[(2S)-1-methoxypropan-2-yl]pyrazole |
InChI |
InChI=1S/C7H10ClIN2O/c1-5(4-12-2)11-7(9)6(8)3-10-11/h3,5H,4H2,1-2H3/t5-/m0/s1 |
Clé InChI |
LYMSUPQLJIZSDJ-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](COC)N1C(=C(C=N1)Cl)I |
SMILES canonique |
CC(COC)N1C(=C(C=N1)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Benzyl-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14110463.png)


![2-[N-(5-bromo-4,6-dimethylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one](/img/structure/B14110471.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14110476.png)
![ethyl 4-({[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14110478.png)


![14,26-Diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene](/img/structure/B14110496.png)


![2-Butyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110517.png)


